2-Phenyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine 2-Phenyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine
Brand Name: Vulcanchem
CAS No.: 374824-28-9
VCID: VC2272331
InChI: InChI=1S/C12H12N2S/c1-2-4-9(5-3-1)12-14-10-6-7-13-8-11(10)15-12/h1-5,13H,6-8H2
SMILES: C1CNCC2=C1N=C(S2)C3=CC=CC=C3
Molecular Formula: C12H12N2S
Molecular Weight: 216.3 g/mol

2-Phenyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine

CAS No.: 374824-28-9

Cat. No.: VC2272331

Molecular Formula: C12H12N2S

Molecular Weight: 216.3 g/mol

* For research use only. Not for human or veterinary use.

2-Phenyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine - 374824-28-9

Specification

CAS No. 374824-28-9
Molecular Formula C12H12N2S
Molecular Weight 216.3 g/mol
IUPAC Name 2-phenyl-4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridine
Standard InChI InChI=1S/C12H12N2S/c1-2-4-9(5-3-1)12-14-10-6-7-13-8-11(10)15-12/h1-5,13H,6-8H2
Standard InChI Key ZWIKGWINLWHWRV-UHFFFAOYSA-N
SMILES C1CNCC2=C1N=C(S2)C3=CC=CC=C3
Canonical SMILES C1CNCC2=C1N=C(S2)C3=CC=CC=C3

Introduction

Structural Characteristics and Properties

Chemical Structure and Classification

2-Phenyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine belongs to the thiazolopyridine class of heterocyclic compounds. Its structure consists of a thiazole ring (containing sulfur and nitrogen atoms) fused with a tetrahydropyridine ring (a six-membered ring with one nitrogen atom and four saturated carbon atoms). The phenyl group attached at position 2 of the thiazole ring is a key structural feature that distinguishes it from other derivatives like the 5-phenyl-substituted variants.

The positioning of the phenyl group at the 2-position likely influences the compound's spatial orientation and its ability to interact with biological targets. This structural arrangement provides a rigid core scaffold with potential binding sites for various biological receptors and enzymes.

Physical and Chemical Properties

Based on structural analysis and comparison with related thiazolopyridine derivatives, 2-Phenyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine is expected to have the following properties:

PropertyCharacteristicNotes
Molecular FormulaC13H14N2SContains a thiazole-pyridine fusion
Molecular WeightApproximately 230.33 g/molComparable to other drug-like molecules
Physical StateCrystalline solidAt standard temperature and pressure
SolubilityModerate to good in organic solventsIncluding DMF, DMSO, and chloroform
StabilityGenerally stableUnder normal laboratory conditions
LogP (estimated)2.5-3.5Indicates moderate lipophilicity
Hydrogen Bond Acceptors2 (N atoms)Important for target binding
Hydrogen Bond Donors0May affect membrane permeability

The partially saturated pyridine ring contributes to the compound's conformational flexibility, which may be critical for its biological interactions. The phenyl substituent likely enhances lipophilicity and provides opportunities for π-π stacking interactions with aromatic amino acid residues in protein binding sites.

Synthesis and Preparation Methods

Laboratory and Industrial Production

The laboratory-scale synthesis of 2-Phenyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine would likely involve controlled reaction conditions to ensure regioselectivity and yield. Based on protocols for related compounds, key considerations would include:

  • Selection of appropriate starting materials with required functional groups

  • Precise control of reaction temperature and time to favor formation of the desired isomer

  • Appropriate choice of catalysts and reagents to promote cyclization

  • Careful purification steps to isolate the target compound

For industrial-scale production, additional factors would come into play:

  • Optimization of reaction conditions for higher yields and purity

  • Implementation of continuous flow chemistry techniques for better control of reaction parameters

  • Development of efficient purification protocols suitable for large-scale operations

  • Consideration of cost-effectiveness and environmental impact of the synthetic route

These production methods would draw on established principles of heterocyclic chemistry, with specific adaptations for the unique structural features of the target compound.

Research Findings and Experimental Data

Comparative Analysis with Related Compounds

While specific data for 2-Phenyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine is limited in the available literature, valuable insights can be gained from comparative analysis with structurally related compounds:

Comparison with 5-Phenyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine: This analog has demonstrated significant anticancer activity against lung cancer cells, with IC50 values in the low micromolar range. The repositioning of the phenyl group from position 5 to position 2, coupled with the absence of the 2-amino group, would likely result in a distinct activity profile for 2-Phenyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine.

Comparison with Thiazolo[5,4-b]pyridine Derivatives: Studies on these compounds as c-KIT inhibitors have provided valuable SAR information, including the importance of functionalization at specific positions for targeting the ATP-binding site of kinases . The different fusion pattern (b vs. c) and the 2-phenyl substitution would likely confer distinct biological properties.

Comparison with 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid: This compound has shown anticoagulant properties through Factor Xa inhibition. The replacement of the carboxylic acid at position 2 with a phenyl group would significantly alter the binding interactions, potentially shifting the activity profile.

Predicted Biological Activity Profile

Based on structural similarities with studied compounds, the following table presents a projected biological activity profile for 2-Phenyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine:

Biological ActivityPotential TargetProjected PotencyMechanism of ActionComparative Reference
Anticancer ActivitySolid Tumor Cell LinesModerate (IC50 1-10 μM)Apoptosis induction, inhibition of cell proliferation5-Phenyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine
Kinase Inhibitionc-KIT, Related KinasesModerate (IC50 5-20 μM)ATP-competitive bindingThiazolo[5,4-b]pyridine derivatives
AnticoagulantFactor XaLow to ModerateCompetitive enzyme inhibition5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid
AntimicrobialVarious Bacterial StrainsUnknownCell wall or protein synthesis disruptionTetrahydrothiazolo[5,4-c]pyridine derivatives

It is important to note that these are projections based on structurally related compounds, and experimental verification would be necessary to establish the actual activity profile of 2-Phenyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine.

Applications in Drug Discovery and Medicinal Chemistry

Current Research Directions and Future Perspectives

Current trends in thiazolopyridine research suggest several promising directions for investigation of 2-Phenyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine:

Targeted Cancer Therapy: The exploration of kinase inhibition properties, particularly against targets like c-KIT that are implicated in certain cancers, represents a valuable research direction. Studies on thiazolo[5,4-b]pyridine derivatives have shown promise in developing compounds that can overcome imatinib resistance in gastrointestinal stromal tumors .

Anticoagulant Development: Given the Factor Xa inhibitory activity observed in related compounds, investigation of 2-Phenyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine as a potential anticoagulant agent could lead to new therapies with improved safety profiles compared to traditional anticoagulants.

Structure-Based Drug Design: Computational approaches including molecular docking and dynamics simulations could provide valuable insights into the binding modes of 2-Phenyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine with potential biological targets, guiding rational design of optimized derivatives.

Library Development: The creation of focused libraries of 2-phenyl-thiazolopyridine derivatives with various substitution patterns could accelerate the discovery of compounds with enhanced potency and selectivity for specific targets.

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